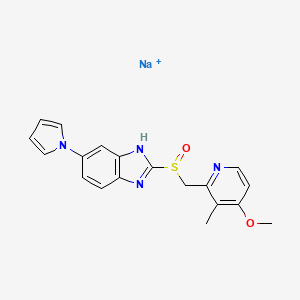

Ilaprazole sodium

Description

Contextualization as a Proton Pump Inhibitor (PPI)

Ilaprazole (B1674436) sodium belongs to the class of drugs known as proton pump inhibitors (PPIs). patsnap.comwikipedia.org These agents act by specifically and irreversibly inhibiting the H+/K+-ATPase enzyme system, or the proton pump, located on the secretory surface of gastric parietal cells. biosynth.com This enzyme is the final step in the pathway of gastric acid production. biosynth.com By blocking this pump, ilaprazole sodium effectively reduces the secretion of hydrogen ions into the stomach lumen, thereby decreasing gastric acidity. patsnap.compatsnap.com This mechanism of action is fundamental to its therapeutic effects in acid-related conditions. patsnap.com

Evolution and Classification as a Third-Generation Benzimidazole (B57391) Derivative

The development of proton pump inhibitors has seen a progression through generations, with each aiming to improve upon the last. Ilaprazole is considered a third-generation PPI, following predecessors like omeprazole (B731) and lansoprazole (B1674482). patsnap.comrevistagastroenterologiamexico.org As a substituted benzimidazole derivative, its chemical structure is related to other PPIs but possesses modifications that confer distinct pharmacokinetic and pharmacodynamic properties. revistagastroenterologiamexico.orgnih.gov

A key feature that distinguishes ilaprazole is its metabolic pathway. While many earlier PPIs are significantly metabolized by the cytochrome P450 enzyme CYP2C19, ilaprazole is predominantly metabolized by CYP3A4. tandfonline.comnih.govtandfonline.com This difference is clinically significant as the CYP2C19 gene exhibits well-known genetic polymorphisms, leading to inter-individual variability in the efficacy of other PPIs. nih.govtandfonline.com The reduced reliance on CYP2C19 for metabolism means that ilaprazole's effectiveness is less affected by these genetic variations, leading to more consistent acid suppression among different individuals. tandfonline.comresearchgate.net

Furthermore, ilaprazole exhibits a longer plasma half-life compared to other approved PPIs, contributing to a more prolonged duration of acid inhibition. nih.govresearchgate.net This extended action is a theoretical advantage for improved control of gastric acid, particularly during the nighttime. nih.govresearchgate.net

Overview of Divergent Pharmacological Activities

The primary pharmacological activity of this compound is the potent and dose-dependent inhibition of gastric acid secretion. medchemexpress.commedchemexpress.com Clinical studies have demonstrated its ability to increase intragastric pH and maintain it at higher levels for extended periods. tandfonline.com For instance, research has shown that ilaprazole can achieve a longer duration of time with intragastric pH above 6 compared to other PPIs.

Beyond its effects on gastric acid, recent research has uncovered a novel pharmacological activity of ilaprazole. It has been identified as a potent inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK). medchemexpress.comglpbio.com TOPK is a protein kinase that is highly expressed in various cancer cells and plays a crucial role in their division. oncotarget.com Studies have shown that ilaprazole can inhibit TOPK activity in cancer cells and suppress tumor growth in preclinical models, suggesting a potential application in cancer therapy. oncotarget.comncats.io

Table 1: Comparative Pharmacological and Pharmacokinetic Properties of Ilaprazole

| Property | Ilaprazole | Other PPIs (e.g., Omeprazole) |

| Mechanism of Action | Irreversible inhibition of H+/K+-ATPase (proton pump) | Irreversible inhibition of H+/K+-ATPase (proton pump) |

| Primary Metabolic Pathway | Predominantly CYP3A4 tandfonline.comnih.govtandfonline.com | Primarily CYP2C19 tandfonline.com |

| Influence of CYP2C19 Polymorphism | Minimal nih.govtandfonline.com | Significant nih.gov |

| Plasma Half-life | Extended (3.3 - 10.1 hours) researchgate.net | Shorter (0.5 - 2 hours) nih.govresearchgate.net |

| Additional Pharmacological Activity | TOPK inhibitor medchemexpress.comglpbio.com | Not established |

Table 2: Research Findings on Ilaprazole's Efficacy

| Study Focus | Key Finding | Reference |

| Duodenal Ulcer Healing | A meta-analysis showed no significant difference in the 4-week healing rate between ilaprazole and other PPIs (89.7% vs 87.0%). | wjgnet.comresearchgate.net |

| Gastric Acid Suppression | In a study with duodenal ulcer patients, the time with intragastric pH ≥ 6 on day 1 was 20.87 hours for ilaprazole. | |

| Comparison with Esomeprazole | Ilaprazole provided comparable intragastric acid inhibition to esomeprazole, but with a lower dose and fewer administrations. | nih.gov |

| Anti-tumor Activity | Ilaprazole was found to inhibit the growth of cancer cells in vitro and in vivo by targeting TOPK. | oncotarget.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3,(H,21,22);/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCXFDLONTXKAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4NaO2S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Mechanisms of Action

T-cell-Originated Protein Kinase (TOPK) Inhibition

Downstream Cellular Signaling Pathway Perturbations (e.g., Histone H3 Phosphorylation)

The inhibition of TOPK by ilaprazole (B1674436) sodium leads to perturbations in downstream cellular signaling pathways, notably affecting the phosphorylation of Histone H3. nih.govnih.gov Histone H3 can be phosphorylated at Serine 10 by TOPK, a modification associated with cell growth-promoting effects and involved in the mitotic checkpoint of tumor cells. nih.govoncotarget.com

Studies have demonstrated that ilaprazole treatment strongly reduces the phosphorylation of histone H3 at Serine 10 in cancer cells in vitro and in tumor tissues in vivo. nih.govnih.gov This reduction in phosphorylation is a direct consequence of ilaprazole's inhibitory effect on TOPK activity. nih.govnih.gov

Detailed research findings on the effect of ilaprazole on Histone H3 phosphorylation are summarized in the table below:

| Study Model | Ilaprazole Treatment | Effect on Histone H3 (Ser10) Phosphorylation | Reference |

| Cancer cell lines (HCT116, ES-2, A549, SW1990) | In vitro | Strongly reduced | nih.govnih.gov |

| HCT116 colon tumor-bearing mice | In vivo (gavage) | Significantly decreased in tumor tissues | nih.govnih.gov |

These findings suggest that the anti-cancer activity observed with ilaprazole in certain studies is, at least in part, mediated through the inhibition of TOPK and the subsequent reduction in Histone H3 phosphorylation, impacting cancer cell growth. nih.govnih.gov

Host ESCRT Complex Member Tsg101 Interaction and Antiviral Mechanisms

Recent research has uncovered an interaction between prazole-based compounds, including ilaprazole, and Tsg101, a key member of the host Endosomal Sorting Complex Required for Transport (ESCRT) machinery. nih.govresearchgate.netnih.govresearchgate.netbiorxiv.orgbiorxiv.org The ESCRT complex plays a critical role in various cellular processes, including the budding and release of many enveloped viruses from infected cells. nih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.org

Molecular Binding to Tsg101

Prazole drugs, such as tenatoprazole (B1683002) and esomeprazole, have been shown to bind to Tsg101, potentially forming a disulfide linkage. nih.govresearchgate.netbiorxiv.orgbiorxiv.org Ilaprazole also binds to Tsg101, and its structure, containing an additional ring compared to tenatoprazole, is predicted to strengthen this interaction by lying in a solvent-exposed area of the Tsg101 structure. nih.govbiorxiv.orgbiorxiv.org Studies utilizing fluorescence thermal shift (FTS) assays have been employed to identify small molecules that bind directly to the Ubiquitin E2 variant (UEV) ubiquitin-binding domain of Tsg101. biorxiv.orgbiorxiv.org The thermal shift capacity observed in these assays correlates with the antiviral activity of the compounds, indicating that binding to Tsg101 is linked to their effect on viral budding. nih.govbiorxiv.orgbiorxiv.org

Disruption of Viral Budding Processes

The interaction of ilaprazole with Tsg101 disrupts the normal function of the ESCRT complex, which is essential for the budding and release of enveloped viruses. nih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.org By interfering with Tsg101, ilaprazole blocks the process by which these viruses egress from the host cell membranes. nih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.org

Electron microscopy studies have provided insights into the specific point of disruption for different viruses. For Herpes Simplex Virus (HSV)-1 and HSV-2, prazole drugs, including ilaprazole, appear to block the transit of viral particles through the cell nuclear membrane, leading to their accumulation within the nucleus. nih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.org In the case of Human Immunodeficiency Virus (HIV)-1, the blockage of particle release occurs at the outer cell membrane. nih.gov

Implications for Broad-Spectrum Antiviral Action (e.g., Herpes Simplex Virus, Human Immunodeficiency Virus)

The ability of ilaprazole to interfere with the ESCRT-mediated budding process, a mechanism shared by many enveloped viruses, suggests its potential as a broad-spectrum antiviral agent. nih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.org Research has specifically investigated the antiviral activity of ilaprazole against Herpes Simplex Virus (HSV)-1 and HSV-2, and Human Immunodeficiency Virus (HIV)-1. nih.govresearchgate.netnih.govresearchgate.netbiorxiv.orgbiorxiv.org

Studies have shown that ilaprazole effectively blocks the release of infectious HSV-1 and HSV-2 from Vero cells in culture. nih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.org Furthermore, ilaprazole quantitatively blocks the release of HIV-1 from 293T cells. nih.govresearchgate.netnih.govresearchgate.netbiorxiv.orgbiorxiv.org The potency of ilaprazole in inhibiting HIV-1 release has been reported with an EC50 of 0.8 to 1.2 μM, which is more potent than that observed with tenatoprazole. nih.govresearchgate.netnih.govresearchgate.netbiorxiv.orgbiorxiv.org These findings highlight ilaprazole's potential to inhibit the budding of both herpesviruses and retroviruses by targeting the host ESCRT machinery. nih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.org

The antiviral effects of ilaprazole against HSV and HIV are summarized in the table below:

| Virus | Cell Line | Effect on Viral Release | EC50 (μM) | Reference |

| HSV-1/2 | Vero cells | Blocks release | 3-9 (HSV-2), 0.6-5 (HSV-1) | nih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.org |

| HIV-1 | 293T cells | Blocks release | 0.8 - 1.2 | nih.govresearchgate.netnih.govresearchgate.netbiorxiv.orgbiorxiv.org |

Preclinical Pharmacological Characterization

Gastric Acid Secretion Inhibition Studies

Preclinical investigations have focused on the ability of ilaprazole (B1674436) sodium to inhibit gastric acid secretion, a key mechanism for treating acid-related disorders. These studies have been conducted using both in vitro and in vivo models.

In Vitro H+/K+-ATPase Inhibition Assays (e.g., IC50 in Parietal Cell Preparations)

In vitro studies have demonstrated that ilaprazole sodium effectively inhibits the gastric proton pump, H+/K+-ATPase, which is responsible for the final step in gastric acid production in parietal cells. This compound has been shown to irreversibly inhibit H+/K+-ATPase in a dose-dependent manner. In rabbit parietal cell preparations, the IC50 for this compound's inhibitory activity on the proton pump was reported as 6 μM. Current time information in Merrimack County, US.nih.govnih.govnih.govnih.govnih.govnih.govnih.govsynhet.com Another measure using the cumulation of 14C-aminopyrine in histamine-stimulated parietal cells indicated a lower IC50 of 9 nM. Current time information in Merrimack County, US.nih.govnih.govnih.govnih.gov

Table 1: In Vitro H+/K+-ATPase Inhibition by this compound

| Assay Method | Cell Preparation | IC50 Value | Citation |

| H+/K+-ATPase Inhibition | Rabbit Parietal Cell | 6 μM | Current time information in Merrimack County, US.nih.govnih.govnih.govnih.govnih.govnih.govnih.govsynhet.com |

| Cumulation of 14C-aminopyrine in Stimulated Cells | Histamine-stimulated Parietal Cell | 9 nM | Current time information in Merrimack County, US.nih.govnih.govnih.govnih.gov |

In Vivo Models of Gastric Acid Secretion (e.g., ED50 in Anesthetized and Fistular Rats)

In vivo studies using animal models, such as anesthetized and fistular rats, have confirmed the gastric acid inhibitory effects of this compound. In anesthetized rats, this compound dose-dependently increased gastric pH lowered by histamine (B1213489) infusion. Current time information in Merrimack County, US.nih.govnih.govnih.govnih.govuni.lu The ED50 values for inhibiting gastric acid secretion varied depending on the administration route and the stimulus used.

In anesthetized rats, the ED50 for intravenous (i.v.) administration of this compound was found to be 1.2 mg/kg. Current time information in Merrimack County, US.nih.govnih.govnih.govnih.govuni.lu For intraduodenal (i.d.) administration in anesthetized rats, the ED50 was 3.9 mg/kg. Current time information in Merrimack County, US.nih.govnih.govnih.govnih.govuni.lu this compound also significantly inhibited pentagastrin-stimulated gastric secretion with an ED50 of 2.1 mg/kg via i.d. administration. Current time information in Merrimack County, US.nih.govnih.govnih.govnih.govuni.lu

In fistular rats, intraduodenally administered this compound demonstrated strong inhibition of gastric acid secretion with an ED50 of 0.43 mg/kg. Current time information in Merrimack County, US.nih.govuni.lunih.gov Studies in pylorus-ligated rats showed that intraduodenal administration of this compound at 3 mg/kg inhibited acid output by approximately 60% and volume by 46%. nih.govnih.govnih.gov At a higher dose of 30 mg/kg, the inhibition increased to 93% for acid output and 73% for volume. nih.govnih.govnih.gov

Table 2: In Vivo Gastric Acid Secretion Inhibition by this compound in Rats

| Animal Model | Stimulus | Administration Route | ED50 (mg/kg) | Citation |

| Anesthetized Rat | Histamine | i.v. | 1.2 | Current time information in Merrimack County, US.nih.govnih.govnih.govnih.govuni.lu |

| Anesthetized Rat | Histamine | i.d. | 3.9 | Current time information in Merrimack County, US.nih.govnih.govnih.govnih.govuni.lu |

| Anesthetized Rat | Pentagastrin | i.d. | 2.1 | Current time information in Merrimack County, US.nih.govnih.govnih.govnih.govuni.lu |

| Fistular Rat | Not specified | i.d. | 0.43 | Current time information in Merrimack County, US.nih.govuni.lunih.gov |

Comparative Pharmacodynamics with Other Proton Pump Inhibitors in Animal Models

Comparative studies in animal models have assessed the pharmacodynamic profile of this compound against other PPIs, such as omeprazole (B731). In anesthetized rats, the ED50 values for i.v. administration were 1.2 mg/kg for this compound and 1.4 mg/kg for omeprazole, indicating comparable potency via this route. Current time information in Merrimack County, US.nih.govnih.govnih.govnih.govuni.lu For i.d. administration in anesthetized rats, the ED50 values were 3.9 mg/kg for this compound and 4.1 mg/kg for omeprazole. Current time information in Merrimack County, US.nih.govnih.govnih.govnih.govuni.lu In the case of pentagastrin-stimulated secretion via i.d. administration, the ED50 for this compound was 2.1 mg/kg, compared to 3.5 mg/kg for omeprazole. Current time information in Merrimack County, US.nih.govnih.govnih.govnih.govuni.lu In fistular rats, the i.d. ED50 for this compound was 0.43 mg/kg, while that for omeprazole was 0.68 mg/kg. Current time information in Merrimack County, US.nih.govuni.lu These results suggest that this compound is equipotent or slightly more potent than omeprazole in inhibiting gastric acid secretion in these animal models. Preclinical studies also found ilaprazole to be significantly effective in preventing the development of reflux oesophagitis and gastric secretion in a dose-dependent manner in animal models of mouse, rats, dogs, and pigs. ontosight.ai

Table 3: Comparative ED50 Values (mg/kg) for Gastric Acid Inhibition in Rats

| Animal Model | Stimulus | Administration Route | This compound ED50 | Omeprazole ED50 | Citation |

| Anesthetized Rat | Histamine | i.v. | 1.2 | 1.4 | Current time information in Merrimack County, US.nih.govnih.govnih.govnih.govuni.lu |

| Anesthetized Rat | Histamine | i.d. | 3.9 | 4.1 | Current time information in Merrimack County, US.nih.govnih.govnih.govnih.govuni.lu |

| Anesthetized Rat | Pentagastrin | i.d. | 2.1 | 3.5 | Current time information in Merrimack County, US.nih.govnih.govnih.govnih.govuni.lu |

| Fistular Rat | Not specified | i.d. | 0.43 | 0.68 | Current time information in Merrimack County, US.nih.govuni.lu |

Investigation of Non-Gastric Therapeutic Potentials

Beyond its primary application as a gastric acid inhibitor, preclinical research has explored other potential therapeutic applications for this compound, particularly in the field of oncology.

In Vitro Anticancer Activity (e.g., Cellular Growth Inhibition in HCT116, ES-2, A549, SW1990 Cell Lines)

In vitro studies have investigated the direct effects of ilaprazole on the growth of various cancer cell lines. Research has identified ilaprazole as a potent inhibitor of T-cell-originated protein kinase (TOPK), an enzyme frequently overexpressed in various cancers. synhet.comnih.govwikipedia.orgwikidata.org Studies showed that ilaprazole inhibited TOPK activities in HCT116 (colon cancer), ES-2 (human ovarian cancer), A549 (lung cancer), and SW1990 (pancreatic cancer) cell lines. synhet.comnih.govwikipedia.orgnih.govmims.com Knockdown of TOPK in these cell lines decreased their sensitivity to ilaprazole, suggesting that TOPK is a target for ilaprazole's anticancer activity. nih.govwikipedia.orgnih.govmims.com Ilaprazole exhibited inhibitory activities against the growth of these cell lines with varying IC50 values. For HCT116 cells, an IC50 of 40 μM was reported. mims.com For ES-2 cells, the reported IC50 was 33.2 μM. mims.com Seven PPIs, including ilaprazole, exhibited certain levels of inhibition for TOPK over-expressed HCT116 cells with IC50 values ranging from 43.0 to 348.3 μM, with ilaprazole showing the strongest inhibitory effect among those tested. wikidata.org

Table 4: In Vitro Cellular Growth Inhibition by Ilaprazole in Cancer Cell Lines

| Cell Line | Cancer Type | Target (if specified) | IC50 (μM) | Citation |

| HCT116 | Colon Cancer | TOPK | 40 | mims.com |

| HCT116 | Colon Cancer | TOPK | 43.0 | wikidata.org |

| ES-2 | Ovarian Cancer | TOPK | 33.2 | mims.com |

| ES-2 | Ovarian Cancer | TOPK | Not specified | synhet.comnih.govwikipedia.orgnih.gov |

| A549 | Lung Cancer | TOPK | Not specified | synhet.comnih.govwikipedia.orgnih.gov |

| SW1990 | Pancreatic Cancer | TOPK | Not specified | synhet.comnih.govwikipedia.orgnih.gov |

In Vivo Antitumor Efficacy in Xenograft Models

In vivo studies have further supported the potential antitumor efficacy of ilaprazole. Gavage administration of ilaprazole in HCT116 colon tumor-bearing mice effectively suppressed cancer growth. synhet.comnih.govwikipedia.orgwikidata.orgmims.comnih.gov Significant decreases in tumor volume were observed after two weeks of treatment. wikidata.orgnih.gov The average tumor weights in treated groups were significantly reduced compared to the vehicle group. wikidata.org Analysis of tumor tissues from ilaprazole-treated mice showed decreased expression levels of phosphorylated histone H3, a downstream target of TOPK, indicating that the antitumor effect is associated with TOPK inhibition in vivo. synhet.comnih.govwikipedia.orgnih.gov

Preclinical Antiviral Efficacy Studies (e.g., HSV-1/2, HIV-1 Release Inhibition in Cell Cultures)

Preclinical studies have investigated the antiviral potential of this compound, particularly its ability to inhibit the release of enveloped viruses, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Human Immunodeficiency Virus type 1 (HIV-1), from infected cells in culture. This inhibitory activity is thought to be mediated by the interaction of prazole compounds, such as ilaprazole, with the host Endosomal Sorting Complex Required for Transport (ESCRT) pathway, specifically by binding to the Tsg101 protein. The ESCRT complex plays a crucial role in the budding and release of many enveloped viruses from the host cell membrane. biorxiv.orgnih.govnih.gov

Research indicates that ilaprazole effectively blocks the release of infectious HSV-1 and HSV-2 from Vero cells in culture. biorxiv.orgnih.govnih.gov Electron microscopy studies have shown that prazole drugs, including ilaprazole, impede the transit of HSV particles through the cell nuclear membrane, leading to their accumulation within the nucleus. biorxiv.orgnih.gov Ilaprazole has demonstrated effectiveness against both HSV-1 and HSV-2, with varying degrees of potency depending on the specific assay and time point. biorxiv.org For instance, ilaprazole was found to be slightly more effective against HSV-1 than HSV-2, with EC50 values ranging from 0.6 to 5 µM against HSV-1. biorxiv.org Its potency against HSV was noted as a significant improvement compared to tenatoprazole (B1683002), another prazole drug, which showed inhibition in the high µM range. biorxiv.org Furthermore, the inhibitory effect of ilaprazole against HSV was observed to be sustained over a longer period, with greater effectiveness at 72 hours compared to 24 hours after a single application in some studies. biorxiv.org

In addition to its effects on herpesviruses, ilaprazole has been shown to quantitatively block the release of HIV-1 from 293T cells. biorxiv.orgnih.govnih.gov Studies have reported an EC50 for ilaprazole against HIV-1 release from 293T cells in the range of 0.8 to 1.2 µM. biorxiv.orgnih.govnih.gov This demonstrated potency against HIV-1 is considered much greater than that observed for tenatoprazole. nih.govnih.gov Importantly, these studies noted that ilaprazole exhibited antiviral activity against HSV-1, HSV-2, and HIV-1 in the low micromolar range without detectable toxicity to the cells at the inhibitory concentrations tested. biorxiv.orgnih.gov These findings suggest that prazole-based compounds, including ilaprazole, may represent a class of agents with potential as broad-spectrum antiviral agents by targeting the viral budding process. biorxiv.orgnih.govnih.gov

Detailed research findings on the antiviral efficacy of ilaprazole against HSV-1, HSV-2, and HIV-1 in cell cultures are summarized in the table below:

| Virus | Cell Line | Assay Type | EC50 (µM) | Key Findings | Source |

| HSV-1 | Vero cells | Viral release inhibition | 0.6 - 5 | Effectively blocks release; accumulation of particles in the nucleus; more potent than tenatoprazole. biorxiv.orgnih.gov | biorxiv.orgnih.gov |

| HSV-2 | Vero cells | Viral release inhibition | Not specified range, less potent than HSV-1 in some assays | Effectively blocks release; accumulation of particles in the nucleus; more potent than tenatoprazole. biorxiv.orgnih.gov | biorxiv.orgnih.gov |

| HIV-1 | 293T cells | Viral release inhibition | 0.8 - 1.2 | Quantitatively blocks release; much more potent than tenatoprazole. biorxiv.orgnih.govnih.gov | biorxiv.orgnih.govnih.gov |

Drug Metabolism and Biotransformation Pathways

Cytochrome P450 (CYP) Mediated Metabolism

The metabolism of ilaprazole (B1674436) is significantly influenced by the cytochrome P450 system, a family of enzymes predominantly found in the liver.

Role of CYP3A4 and CYP3A5 in Ilaprazole Sodium Biotransformation

Research has consistently identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of ilaprazole. researchgate.netchempartner.comnih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have demonstrated that CYP3A is the major enzyme that catalyzes the conversion of ilaprazole to its sulfone metabolite. researchgate.netnih.gov The reaction is significantly inhibited by ketoconazole (B1673606), a known CYP3A inhibitor. researchgate.netnih.gov

CYP3A5 also contributes to this metabolic pathway, but to a lesser extent. researchgate.netnih.gov The intrinsic clearance for the formation of ilaprazole sulfone by CYP3A4 has been reported to be 16-fold higher than that by CYP3A5, underscoring the dominant role of CYP3A4 in this biotransformation. researchgate.netnih.gov This primary reliance on CYP3A4 for metabolism distinguishes ilaprazole from many other PPIs that are more significantly metabolized by CYP2C19. chempartner.comnih.gov

Formation of Major Oxidative Metabolites (e.g., Ilaprazole Sulfone)

The primary oxidative metabolite of ilaprazole formed through CYP3A4/5-mediated metabolism is ilaprazole sulfone. researchgate.netnih.govtandfonline.com This conversion involves the oxidation of the sulfoxide (B87167) group in the ilaprazole molecule. nih.gov The formation of ilaprazole sulfone has been widely considered a key step in the clearance of ilaprazole in humans. chempartner.com In addition to ilaprazole sulfone, other oxidative metabolites have been identified, particularly in studies involving rat models. These include various hydroxylated forms of the parent compound and its sulfone derivative. nih.gov In rat plasma, twelve metabolites have been detected, which can be categorized into reductive metabolites (ilaprazole sulfide (B99878) derivatives), oxidative metabolites (ilaprazole sulfone derivatives), and hydroxylated metabolites (sulfoxide derivatives). nih.govmdpi.com

Table 1: Major Metabolic Pathways of Ilaprazole in Rat Plasma

| Metabolite Type | Examples |

|---|---|

| Reductive Metabolites (Sulfide Derivatives) | M1, M3, M4, M5, M10 |

| Oxidative Metabolites (Sulfone Derivatives) | M2, M9, M11, M12 |

This table is based on data from studies in rats and illustrates the variety of metabolic transformations ilaprazole can undergo. nih.gov

Non-Enzymatic Degradation Pathways

Characterization of Ilaprazole Thiol Ether Formation

A significant non-enzymatic metabolic pathway for ilaprazole leads to the formation of ilaprazole thiol ether. researchgate.netd-nb.info This metabolite has been identified in human studies and can be detected in amounts comparable to or even greater than ilaprazole sulfone. d-nb.info The formation of ilaprazole thiol ether is considered to occur via a non-enzymatic metabolic pathway. d-nb.info

Contribution of Non-Enzymatic Processes to Overall Metabolism

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Amoxicillin |

| Azamulin |

| Clarithromycin (B1669154) |

| Esomeprazole |

| Fluvoxamine |

| Furafylline |

| Hydroxyilaprazole |

| Ilaprazole |

| This compound |

| Ilaprazole sulfide |

| Ilaprazole sulfone |

| Ilaprazole thiol ether |

| Ketoconazole |

| Lansoprazole (B1674482) |

| Midazolam |

| Montelukast |

| Omeprazole (B731) |

| Pantoprazole |

| Quercetin |

| Quinidine |

| Rabeprazole |

| S-benzylnivanol |

| Sulfaphenazole |

| Testosterone |

| Tranylcypromine |

| Triethylenethiophosphoramide |

Metabolite Identification and Elucidation

The identification and structural characterization of ilaprazole's metabolites have been accomplished through advanced analytical techniques, providing a comprehensive map of its metabolic pathways. In vitro studies using human liver microsomes (HLMs) and in vivo studies in preclinical models and humans have been instrumental in this endeavor.

Research has revealed that ilaprazole undergoes three main primary metabolic transformations in HLMs: sulfoxide reduction to ilaprazole sulfide, monooxidation, and sulfoxide oxidation to ilaprazole sulfone. chempartner.com However, studies have shown that the major biotransformation pathway in HLMs is the reduction of the sulfoxide to ilaprazole sulfide, rather than the oxidation to ilaprazole sulfone. chempartner.com This sulfoxide reduction has been observed to occur even in the absence of NADPH or in deactivated HLMs, suggesting a potential non-enzymatic component to this pathway. chempartner.com In human urine and feces, ilaprazole sulfide and its subsequent oxidative metabolites are the predominant drug-related compounds found. chempartner.com

In rat plasma, a total of twelve in vivo metabolites have been detected, which can be categorized into three structural types: reductive metabolites with a sulfide group, oxidative metabolites with a sulfone group, and hydroxylated metabolites with a sulfoxide group. nih.govnih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) has been a pivotal technology for the detection, quantification, and structural elucidation of ilaprazole's metabolites due to its high sensitivity and selectivity. nih.govnih.gov Various iterations of this technique, including tandem mass spectrometry (LC-MS/MS), high-resolution mass spectrometry (LC-HRMS), and multi-stage mass spectrometry (LC-MSn), have been employed to provide detailed insights into the metabolic profile of ilaprazole. nih.govnih.gov

LC-MS/MS methods have been developed and validated for the simultaneous determination of ilaprazole and its major metabolites, ilaprazole sulfone and ilaprazole thiol ether (a sulfide metabolite), in human plasma. nih.gov These methods utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which allows for precise quantification of the parent drug and its metabolites. nih.gov The high sensitivity of these methods enables the detection of metabolites at very low concentrations. nih.gov

LC-HRMS has been instrumental in identifying novel metabolites of ilaprazole. nih.gov This technique provides highly accurate mass measurements, which aids in the determination of the elemental composition of the metabolites and their fragments. nih.gov In a study on rat plasma, LC-HRMS, in conjunction with LC-MSn, led to the identification of six new metabolites of ilaprazole. nih.gov The fragmentation patterns observed in the mass spectra are crucial for elucidating the chemical structures of these metabolites. nih.gov For instance, metabolites with a sulfone structure often exhibit a characteristic neutral loss of SO2 (64 Da). mdpi.com

The application of a liquid chromatography/ion trap mass spectrometry system has been used for profiling and quantitative analysis of ilaprazole metabolites, particularly the sulfide metabolite, in HLM incubations. chempartner.com Furthermore, a combination of liquid chromatography with ultraviolet detection and high-resolution mass spectrometry (LC/UV/HRMS) has been utilized for the detection, quantitative estimation, and structural identification of metabolites in HLMs, as well as in human urine and feces. chempartner.com

Table 1: Identified Metabolites of Ilaprazole in Various Matrices

| Metabolite ID | Structural Type | Matrix Detected | Reference |

|---|---|---|---|

| Ilaprazole Sulfide (M1) | Reductive (Sulfide) | Human Liver Microsomes, Human Urine & Feces, Rat Plasma | chempartner.comnih.govnih.gov |

| Ilaprazole Sulfone (M2) | Oxidative (Sulfone) | Human Liver Microsomes, Rat Plasma | chempartner.comnih.govnih.gov |

| M3 | Reductive (Sulfide) | Rat Plasma | nih.govnih.gov |

| M4 | Oxidative | Human Liver Microsomes, Human Urine, Rat Plasma | chempartner.comnih.gov |

| M5 | Oxidative | Human Liver Microsomes, Human Urine, Rat Plasma | chempartner.comnih.gov |

| M6 | Hydroxylated (Sulfoxide) | Human Liver Microsomes, Rat Plasma | nih.gov |

| M7 | Hydroxylated (Sulfoxide) | Human Liver Microsomes, Rat Plasma | chempartner.comnih.gov |

| M8 | Hydroxylated (Sulfoxide) | Human Liver Microsomes, Rat Plasma | chempartner.comnih.gov |

| M9 | Oxidative (Sulfone) | Human Liver Microsomes, Rat Plasma | chempartner.comnih.gov |

| M10 | Oxidative | Human Liver Microsomes, Rat Plasma | nih.gov |

| M11 | Oxidative (Sulfone) | Human Liver Microsomes, Rat Plasma | chempartner.comnih.gov |

| M12 | Oxidative (Sulfone) | Human Liver Microsomes, Rat Plasma | chempartner.comnih.gov |

| 12-hydroxy-ilaprazole sulfide (M2 in urine study) | Sulfide | Human Urine | nih.gov |

| 11,12-dihydroxy-ilaprazole sulfide (M3 in urine study) | Sulfide | Human Urine | nih.gov |

Note: Metabolite numbering may vary between different studies.

In addition to experimental identification, computational or in silico methods are increasingly being used to predict the metabolic fate of drugs and the potential biological activities of their metabolites. These predictive tools can guide further experimental investigations and provide insights into the pharmacological and toxicological profiles of metabolites.

For ilaprazole, in silico prediction software has been utilized to assess the potential bioactivity of its newly identified metabolites. nih.govnih.gov One such tool, the Prediction of Activity Spectra for Substances (PASS) software, has been used to predict the biological activities of metabolites based on their chemical structures. nih.govway2drug.com

The prediction of bioactivity can also be influenced by the specific structure of the metabolite, such as the position of hydroxyl groups in hydroxylated metabolites. mdpi.com These in silico approaches provide a valuable preliminary assessment of metabolite activity, which can then be validated through further in vitro and in vivo pharmacological studies.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ilaprazole |

| Ilaprazole sulfide |

| Ilaprazole sulfone |

| Ilaprazole thiol ether |

| Omeprazole |

| Diazepam |

| Citalopram |

| Imipramine |

| Phenytoin Sodium |

| Clomipramine |

| Midazolam |

| Ketoconazole |

| Azamulin |

| Testosterone |

| 12-hydroxy-ilaprazole sulfide |

| 11,12-dihydroxy-ilaprazole sulfide |

Pharmacokinetic Interactions and Comparative Pharmacodynamics

Cytochrome P450-Based Drug-Drug Interactions

The metabolism of ilaprazole (B1674436) sodium and its potential to interact with other drugs (xenobiotics) are critical aspects of its clinical pharmacology. Its interactions are primarily centered around its metabolism by cytochrome P450 (CYP) enzymes and its effect on gastric pH.

Ilaprazole is metabolized in the liver, primarily involving the CYP3A4 isoenzyme and, to a lesser degree, CYP2C19. rjptonline.orgresearchgate.netresearchgate.net However, its dependence on these enzymatic pathways appears to be less pronounced compared to other PPIs. rjptonline.orgnih.gov Research indicates that a significant portion of ilaprazole's clearance may occur through non-enzymatic sulfoxide (B87167) reduction, diminishing the role of CYP-mediated metabolism. researchgate.net

Studies have characterized ilaprazole as a weak inhibitor of the CYP3A4 enzyme. In a clinical study involving healthy volunteers, the co-administration of ilaprazole resulted in a moderate increase in the plasma concentration of midazolam, a specific substrate of CYP3A4. This suggests a potential for interaction with other drugs that are also metabolized by this pathway.

Conversely, ilaprazole's effect on CYP2C19 is considered to be minimal. researchgate.netnih.gov A key advantage of ilaprazole is that its clinical efficacy is not significantly influenced by the genetic polymorphisms of the CYP2C19 enzyme. nih.gov This is a notable distinction from many other PPIs, whose therapeutic effects can vary considerably among individuals with different CYP2C19 genotypes. rjptonline.orgresearchgate.net In-silico and in-vitro fluorometric assays further support the finding that ilaprazole possesses a lower inhibitory potential on CYP2C19 compared to conventional PPIs. rjptonline.orgnih.govresearchgate.net

Table 1: Modulatory Effect of Ilaprazole on CYP3A4 Activity

| Substrate | Interacting Enzyme | Effect on Substrate Plasma Concentration | Reference |

| Midazolam | CYP3A4 | Increased by 31% to 41% |

The potential for metabolic interference between ilaprazole and co-administered drugs is an important clinical consideration. Given its weak inhibitory effect on CYP3A4, ilaprazole may slightly elevate plasma levels of certain medications metabolized by this enzyme. patsnap.com

A significant area of investigation has been the interaction with clopidogrel (B1663587), an antiplatelet prodrug that requires activation by CYP2C19. Because many PPIs inhibit CYP2C19, their concurrent use can potentially diminish the therapeutic effect of clopidogrel. However, studies indicate that ilaprazole is a safer alternative in this scenario due to its low probability of CYP2C19 inhibition. nih.govnih.gov Research in acute stroke patients concluded that the combination of ilaprazole and clopidogrel is safe and does not significantly interfere with clopidogrel's metabolism. nih.govmdpi.com

The interaction with clarithromycin (B1669154), a known CYP3A4 inhibitor, has also been evaluated. Co-administration did not lead to a significant change in the systemic exposure (AUC) of ilaprazole, although it did result in an increase in the maximum concentration (Cmax) of clarithromycin by approximately 24.4%. This finding supports the hypothesis that CYP3A4 is not the sole or primary pathway for ilaprazole clearance. researchgate.net Conversely, drugs that induce CYP enzyme activity, such as rifampin, may increase the metabolism of ilaprazole and potentially reduce its effectiveness. patsnap.com

Table 2: Potential Metabolic Interference of Ilaprazole with Co-Administered Drugs

| Co-Administered Drug | Primary Metabolic Enzyme | Observed or Predicted Interaction | Reference |

| Clopidogrel | CYP2C19 | Low probability of interaction; considered a safer PPI for co-administration. | nih.govnih.govmdpi.com |

| Clarithromycin | CYP3A4 (inhibitor) | Increased Cmax of Clarithromycin by ~24.4%; no significant change in Ilaprazole AUC. | |

| Diazepam, Citalopram, Imipramine | CYP2C19 | Speculated to have negligible impact due to weak CYP2C19 inhibition. | |

| Rifampin | CYP enzymes (inducer) | May reduce the effectiveness of ilaprazole. | patsnap.com |

As a potent inhibitor of gastric acid secretion, ilaprazole significantly increases intragastric pH. ulisboa.pt This alteration can substantially affect the absorption and bioavailability of other drugs whose dissolution and absorption are dependent on an acidic environment. patsnap.comresearchgate.net

For weakly basic drugs that are more soluble at a low pH, the elevated gastric pH caused by ilaprazole can lead to decreased absorption and potentially reduced clinical efficacy. ulisboa.pt This interaction has been noted for several medications. Conversely, the absorption of some weakly acidic drugs may be enhanced.

Table 3: Effect of Ilaprazole-Induced Gastric pH Changes on Drug Bioavailability

| Drug Class | Example Drugs | Effect on Absorption/Bioavailability | Reference |

| Antifungals | Ketoconazole (B1673606), Itraconazole | Decreased | patsnap.com |

| Antiretrovirals | Atazanavir, Indinavir, Nelfinavir | Decreased | patsnap.comdrugbank.com |

| Tyrosine Kinase Inhibitors | Bosutinib, Dacomitinib, Nilotinib | Decreased | drugbank.com |

| Antibiotics | Doxycycline | Decreased | drugbank.com |

| Bisphosphonates | Alendronic acid, Etidronic acid | Decreased therapeutic efficacy | drugbank.com |

| CNS Stimulants | Amphetamine, Dextroamphetamine | Increased | drugbank.com |

Evaluation of Potential Metabolic Interference with Co-Administered Xenobiotics

Integrated Pharmacokinetic/Pharmacodynamic Modeling in Preclinical Systems

PK/PD modeling is a valuable tool for understanding the relationship between drug exposure and its pharmacological effect, allowing for the optimization of dosing regimens and prediction of clinical efficacy.

Preclinical and clinical studies have consistently demonstrated a clear dose-response relationship for the acid-suppressing effects of ilaprazole.

In preclinical rat models, ilaprazole was shown to inhibit gastric acid secretion and increase gastric pH in a dose-dependent manner. medchemexpress.com When administered intraduodenally to rats with stimulated gastric acid secretion, ilaprazole was more potent than the first-generation PPI, omeprazole (B731). Clinical trials in humans have corroborated these findings. A study evaluating 5 mg, 10 mg, and 20 mg doses of ilaprazole found that the degree of gastric acid suppression increased with each incremental dose. researchgate.netnih.gov Furthermore, a crossover study in healthy volunteers comparing ilaprazole at doses of 10 mg, 20 mg, and 40 mg showed that increases in dose led to proportional increases in systemic exposure (Cmax and AUC), which in turn resulted in more potent and prolonged 24-hour intragastric pH control. researchgate.net

Table 4: Comparative Potency of Ilaprazole and Omeprazole in Preclinical Rat Models

| Administration Route | Model | Parameter | Ilaprazole | Omeprazole | Reference |

| Intraduodenal | Pentagastrin-stimulated secretion | ED₅₀ | 2.1 mg/kg | 3.5 mg/kg | medchemexpress.com |

| Intraduodenal | Fistular rats | ED₅₀ | 0.43 mg/kg | 0.68 mg/kg | medchemexpress.com |

| Intravenous | Histamine-stimulated pH | ED₅₀ | 1.2 mg/kg | 1.4 mg/kg | medchemexpress.com |

Advanced modeling and simulation techniques have been employed to characterize the PK/PD relationship of ilaprazole and to predict its efficacy based on systemic exposure. A mechanism-based PK/PD model was developed that successfully quantified the link between ilaprazole plasma concentrations and intragastric pH. mdpi.com This model incorporated key physiological factors, including the synthesis and degradation of the H+/K+-ATPase enzyme, circadian rhythms of acid secretion, and the irreversible nature of proton pump inhibition. mdpi.com The model proved effective in predicting the PK and PD profiles of ilaprazole across various dosing regimens in both healthy subjects and patients, demonstrating its potential to optimize clinical trial designs. mdpi.com

Furthermore, a population pharmacokinetic (PopPK) model was established using data from Chinese healthy subjects and patients with duodenal ulcers. nih.gov This analysis identified a two-compartment model as the best fit for describing ilaprazole's pharmacokinetics. It also identified body weight and sex as significant covariates influencing the drug's clearance and volume of distribution. nih.gov Such models are instrumental in understanding inter-individual variability in drug exposure and can help inform personalized dosing strategies. nih.gov

Characterization of Dose-Response Relationships for Acid Suppression

In Vitro Assays for Interaction Profiling

In vitro assays are fundamental in characterizing the pharmacokinetic and pharmacodynamic profile of new chemical entities, providing critical data on potential drug-drug interactions and comparative efficacy. For ilaprazole sodium, these assays have centered on its primary mechanism of action—the inhibition of the gastric H+/K+-ATPase—and its metabolic pathway, primarily through the cytochrome P450 (CYP) enzyme system.

H+/K+-ATPase Inhibition Assays

The principal pharmacodynamic effect of ilaprazole is the inhibition of the gastric proton pump (H+/K+-ATPase). In vitro studies using rabbit parietal cell preparations have demonstrated that this compound irreversibly inhibits this enzyme in a dose-dependent manner. glpbio.commolnova.comselleckchem.com The half-maximal inhibitory concentration (IC50) for this interaction has been determined to be 6.0 μM. selleckchem.comselleck.co.jpresearchgate.net

Another in vitro method assesses the accumulation of ¹⁴C-aminopyrine in histamine-stimulated parietal cells, an indirect measure of acid secretion. Using this assay, the IC50 for this compound was found to be 9 nM, indicating potent inhibitory activity at the cellular level. glpbio.commedchemexpress.commedchemexpress.com

| Compound | Assay System | IC50 Value | Reference |

|---|---|---|---|

| This compound | H+/K+-ATPase in rabbit parietal cell preparation | 6.0 μM | glpbio.commolnova.comselleck.co.jp |

| This compound | ¹⁴C-aminopyrine accumulation in histamine-stimulated parietal cells | 9 nM | glpbio.commedchemexpress.com |

| Pantoprazole sodium hydrate | H+/K+-ATPase | 6.8 μM | selleck.co.jp |

| Levolansoprazole | H+/K+-stimulated ATPase | 5.2 μM | molnova.com |

| Tegoprazan | Porcine, canine, and human H+/K+-ATPases | 0.29 μM - 0.52 μM | selleck.co.jp |

| TAK-438 (Vonoprazan) | H+/K+-ATPase in porcine gastric microsomes (pH 6.5) | 19 nM | molnova.com |

Cytochrome P450 Interaction Assays

The potential for pharmacokinetic drug-drug interactions is often evaluated by profiling a compound's effect on and metabolism by cytochrome P450 enzymes. While most proton pump inhibitors (PPIs) are metabolized significantly by CYP2C19, in vitro studies indicate a different profile for ilaprazole. nih.gov

Research using human liver microsomes and cDNA-expressed recombinant CYPs has identified that the transformation of ilaprazole to its primary metabolite, ilaprazole sulfone, is predominantly catalyzed by CYP3A4 and CYP3A5. nih.govresearchgate.net The intrinsic clearance for this metabolic process by CYP3A4 was found to be 16-fold higher than that by CYP3A5. nih.gov This metabolic pathway was significantly inhibited by the selective CYP3A inhibitor ketoconazole and the mechanism-based inhibitor azamulin. nih.gov Conversely, selective inhibitors for eight other CYP enzymes, including CYP2C19, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP2E1, showed no substantial effect on ilaprazole's metabolism. nih.gov Further studies confirmed that fluvoxamine, a specific CYP2C19 inhibitor, did not affect the metabolism of ilaprazole. nih.gov These findings suggest that the polymorphism of the CYP2C19 enzyme, which affects the efficacy of other PPIs, may have a negligible impact on ilaprazole.

A comparative in vitro study assessed the inhibitory potential of ilaprazole and other conventional PPIs on CYP2C19 activity using a high-throughput fluorometric assay. researchgate.netscilit.com The results established an order of inhibition potency (from strongest to weakest) as: Omeprazole > Lansoprazole (B1674482) > Pantoprazole > Rabeprazole > Ilaprazole. researchgate.netscilit.com Ilaprazole demonstrated the weakest inhibition with an IC50 value of 6.62 µM, compared to 1.65 µM for lansoprazole and 1.41 µM for omeprazole. researchgate.net This suggests a lower likelihood of clinically significant drug interactions involving the CYP2C19 pathway for ilaprazole compared to other PPIs. researchgate.netscilit.com

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Ilaprazole | CYP2C19 Inhibition IC50 | 6.62 μM | researchgate.net |

| Omeprazole | CYP2C19 Inhibition IC50 | 1.41 μM | researchgate.net |

| Lansoprazole | CYP2C19 Inhibition IC50 | 1.65 μM | researchgate.net |

| Ilaprazole | Cmax,u/Ki,u Ratio (CYP2C19) | 0.00224 | researchgate.net |

| Omeprazole | Cmax,u/Ki,u Ratio (CYP2C19) | 0.0288 | researchgate.net |

| Lansoprazole | Cmax,u/Ki,u Ratio (CYP2C19) | 0.00332 | researchgate.net |

| Pantoprazole | Cmax,u/Ki,u Ratio (CYP2C19) | 0.00124 | researchgate.net |

| Rabeprazole | Cmax,u/Ki,u Ratio (CYP2C19) | 0.000635 | researchgate.net |

Structural Activity Relationships Sar and Computational Studies

Elucidation of SAR for H+/K+-ATPase Inhibitory Potency

Ilaprazole (B1674436) sodium functions as a potent and irreversible inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. glpbio.comprobechem.comtargetmol.comselleckchem.commedchemexpress.com The inhibitory mechanism involves the conversion of the prodrug ilaprazole to its active sulfenamide (B3320178) form in the acidic environment of the gastric parietal cells. targetmol.com This sulfenamide then forms a stable, irreversible covalent disulfide bond with specific cysteine residues on the luminal aspect of the H+/K+-ATPase enzyme, thereby inhibiting its proton transport activity. targetmol.comjapsonline.comacs.org

Studies comparing ilaprazole with other PPIs have contributed to understanding the SAR for H+/K+-ATPase inhibition. Ilaprazole sodium has demonstrated potent inhibition of H+/K+-ATPase in vitro, with an IC50 of 6 μM in rabbit parietal cell preparations. glpbio.comprobechem.comselleckchem.commedchemexpress.com Furthermore, its potency was highlighted by an IC50 of 9 nM in studies measuring the cumulation of 14C-aminopyrine in histamine-stimulated parietal cells. glpbio.commedchemexpress.com While the core benzimidazole (B57391) and pyridine (B92270) moieties are essential for PPI activity, variations in substituents on these rings and the nature of the linkage between them contribute to differences in potency, metabolism, and pharmacokinetic properties among various PPIs, including ilaprazole. Spectroscopic studies, such as 15N-NMR and 13C-NMR, have shown correlations between the chemical shifts of nitrogen and carbon atoms in the pyridine and benzimidazole rings of PPIs and their physicochemical properties like pKa, protein binding, and lipophilicity (logP), which are influential factors in their absorption, distribution, and interaction with the H+/K+-ATPase target. japsonline.com

SAR Analysis for TOPK Inhibitory Activity

Beyond its established role as a PPI, ilaprazole has been identified as a potent inhibitor of T-cell-originated protein kinase (TOPK). glpbio.commedchemexpress.comnih.govnih.govscience.govresearchgate.netresearchgate.netnih.gov Research indicates that ilaprazole inhibits TOPK activity with high affinity and selectivity. nih.govnih.govscience.govresearchgate.net In vitro studies using various cancer cell lines (HCT116, ES-2, A549, SW1990) have shown that ilaprazole inhibits both TOPK activity and cancer cell proliferation. nih.govnih.govscience.govresearchgate.net The specificity of ilaprazole's action on TOPK is supported by experiments where the knockdown of TOPK expression in these cell lines reduced their sensitivity to ilaprazole treatment. nih.govnih.govresearchgate.netresearchgate.net Mechanistically, ilaprazole has been shown to decrease the phosphorylation of histone H3 at serine 10, a known downstream substrate of TOPK, further confirming its inhibitory effect on TOPK signaling. nih.govresearchgate.netresearchgate.net

SAR analysis for TOPK inhibition has been explored through computational methods like virtual ligand screening and molecular docking, as well as experimental techniques such as microscale thermophoresis (MST). Virtual screening of various prazoles against TOPK identified ilaprazole as one of the top compounds with high predicted binding scores. researchgate.netresearchgate.netoncotarget.com MST assays experimentally confirmed the binding of ilaprazole to TOPK, determining an equilibrium dissociation constant (Kd) of 111.0 ± 2.3 μM. researchgate.netoncotarget.com Molecular docking simulations have provided insights into the potential binding interactions within the TOPK active site, predicting the formation of hydrogen bonds between ilaprazole's methoxyl oxygen and Gly223, and its pyridine nitrogen with Arg155. researchgate.netresearchgate.netoncotarget.com Additionally, potential π-π stacking interactions between the pyridine ring of ilaprazole and residues in the binding pocket have been suggested. researchgate.netresearchgate.netoncotarget.com Comparisons with other PPIs in these studies have revealed differences in binding affinities and inhibitory potencies against TOPK, contributing to the understanding of which structural features are favorable for this activity. nih.govresearchgate.netnih.govresearchgate.netoncotarget.com

SAR for Tsg101 Binding and Antiviral Effects

Recent research has uncovered an antiviral activity for ilaprazole and other prazole derivatives, mediated through binding to Tsg101, a key protein in the endosomal sorting complexes required for transport (ESCRT) pathway involved in viral budding. nih.govasm.orgbiorxiv.orgbiorxiv.orgnih.gov Ilaprazole's interaction with Tsg101 has shown inhibitory effects on the budding of enveloped viruses, including Herpes Simplex Virus 1 and 2 (HSV-1/2) and Human Immunodeficiency Virus 1 (HIV-1). nih.govasm.orgbiorxiv.orgbiorxiv.orgnih.gov

SAR studies in this context have involved testing various prazole analogs to correlate structural modifications with antiviral potency and Tsg101 binding affinity. Ilaprazole has demonstrated superior potency compared to tenatoprazole (B1683002) in inhibiting HIV-1 release, with an EC50 of 0.8-1.2 μM, significantly lower than the high micromolar range observed for tenatoprazole. asm.orgbiorxiv.orgbiorxiv.orgnih.gov Against HSV-1 and HSV-2, ilaprazole exhibited EC50 values ranging from 3 to 9 μM for HSV-2 and 0.6 to 5 μM for HSV-1. nih.govbiorxiv.orgbiorxiv.org Structural comparisons between ilaprazole and tenatoprazole suggest that an additional ring structure present in ilaprazole may enhance its interaction with Tsg101 by occupying a solvent-exposed region of the protein. nih.govbiorxiv.org Thermal shift assays have been employed as a tool to evaluate SAR, demonstrating a correlation between the thermal stability shift induced by prazole binding to Tsg101 and their antiviral activity. nih.govbiorxiv.orgbiorxiv.org Further SAR exploration with prazole derivatives has indicated that increasing the steric bulk on the 4-pyridyl substituent can enhance Tsg101 binding and improve inhibition of viral particle production, although this modification may also increase toxicity. escholarship.org Introducing flexibility into the molecular structure has been explored as a strategy to mitigate this increased toxicity. escholarship.org Additionally, studies with sulfide (B99878) derivatives of prazoles suggest that cellular sulfoxidation can lead to the formation of active antiviral species. escholarship.org

Computational Chemistry Approaches

Computational chemistry techniques play a vital role in understanding the interactions of ilaprazole at the molecular level, guiding the design of new compounds, and predicting their biological activities.

Molecular Docking and Binding Pocket Analysis

Molecular docking is a widely used computational method to predict the preferred orientation (binding mode) of a ligand when bound to a protein target and to estimate the binding affinity. This technique has been extensively applied to study the interactions of ilaprazole with various proteins. Docking studies have been instrumental in analyzing the binding of ilaprazole to TOPK, predicting specific interactions such as hydrogen bonds with key amino acid residues (Gly223 and Arg155) and π-π stacking interactions within the binding pocket. researchgate.netresearchgate.netoncotarget.com Molecular docking has also been utilized to investigate the potential for drug-drug interactions by assessing the binding of ilaprazole to cytochrome P450 isoforms like CYP2C19 and CYP3A4. rjptonline.orgnih.gov Studies examining the interaction of ilaprazole with serum albumin (e.g., Bovine Serum Albumin) using docking have indicated primary binding sites and competitive binding behaviors with other molecules. researchgate.net Furthermore, docking has been employed in the design and study of novel H+/K+-ATPase inhibitors, analyzing their potential binding modes and interactions. acs.org While not specific to this compound, docking studies on other PPI enantiomers with proteins like alpha1-acid glycoprotein (B1211001) (AGP) and human serum albumin (HSA) have provided insights into enantioselective binding, a concept potentially applicable to chiral centers in prazole structures. mdpi.com

Homology Modeling for Target Protein Structures

Homology modeling is a computational technique used to build a 3D model of a protein when its amino acid sequence is known but an experimental structure (e.g., from X-ray crystallography or NMR spectroscopy) is unavailable. This method infers the structure based on the known structures of evolutionarily related proteins (templates). Homology modeling has been applied in studies investigating ilaprazole's interactions, particularly for targets where experimental structures are lacking. For instance, the human TOPK structure used in docking studies with ilaprazole was constructed using homology modeling, employing the crystal structure of the mixed-lineage kinase MLK1 as a template due to its sequence similarity. nih.govresearchgate.netscribd.com Homology models of other target proteins, such as enzymes from Helicobacter pylori, have also been used in computational investigations related to compounds structurally similar to PPIs when experimental structures were not available. rsc.org Homology models of the H+/K+-ATPase have also been utilized in computational studies to understand its structure and interactions with inhibitors. researchgate.net

Virtual Ligand Screening for Novel Analog Discovery

Virtual ligand screening (VLS) is a computational drug discovery technique used to search large databases of chemical compounds for potential ligands that are predicted to bind to a specific biological target. This method prioritizes compounds for experimental testing, significantly reducing the time and cost associated with traditional high-throughput screening. VLS has been employed in the discovery and evaluation of potential inhibitors for various targets, including those relevant to ilaprazole's activities. For example, VLS was used to screen a library of proton pump inhibitors, including ilaprazole, to identify compounds with potential inhibitory activity against TOPK. nih.govresearchgate.netresearchgate.netoncotarget.com The results of this virtual screening highlighted ilaprazole as one of the top-ranked compounds based on predicted binding scores, which was subsequently validated experimentally. researchgate.netoncotarget.com VLS is recognized as a valuable tool for assessing chemical databases to identify potential inhibitors and modulators of various enzymes and receptors. rjptonline.orgnih.govplos.org The effectiveness of VLS can be enhanced by considering the flexibility of the target protein during the screening process. plos.org

Analytical Methodologies and Stability Assessment

Chromatographic Method Development and Validation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used for the analysis of Ilaprazole (B1674436) sodium.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

HPLC methods have been developed and validated for the quantitative determination of Ilaprazole in bulk drug and pharmaceutical formulations. Several studies describe RP-HPLC methods for the estimation of Ilaprazole, often in combination with other drugs. asianjpr.comsciencescholar.usresearchgate.netresearchgate.netijpsnonline.com

Different stationary phases and mobile phases have been employed in these methods. For instance, one RP-HPLC method used a Shodex C18 column with a mobile phase of 0.1 M phosphate (B84403) buffer (pH 7.6) and Acetonitrile (B52724) (50:50, v/v) at a flow rate of 1.0 mL/min, with UV detection at 306 nm. The retention time for Ilaprazole was found to be 5.86 min. researchgate.netresearchgate.net Another method for simultaneous estimation of Ilaprazole and Domperidone utilized a C18 column with a mobile phase of 0.5% glacial acetic acid in water (pH 5.5) and methanol (B129727) (45:55 v/v) at a flow rate of 1.0 mL/min, with UV detection at 286 nm. ijpsnonline.com The retention time for Ilaprazole in this method was approximately 3.0 min. ijpsnonline.com A separate HPLC method for Ilaprazole and Itopride used a Phenomenex C18 column with UV detection at 268 nm. afjbs.com

Validation of these HPLC methods has been performed according to guidelines, including parameters such as specificity, linearity, accuracy, precision, robustness, Limit of Detection (LOD), and Limit of Quantification (LOQ). asianjpr.comresearchgate.netresearchgate.netoup.comdoaj.org Linearity for Ilaprazole has been reported over various concentration ranges, for example, 2-16 µg/mL with a correlation coefficient of 0.994 researchgate.net, and 5–15 µg/ml asianjpr.com. Recovery percentages for Ilaprazole have been found to be high, indicating the accuracy of the methods. indexcopernicus.comasianjpr.comresearchgate.netijpsnonline.com

Here is a summary of some reported HPLC parameters for Ilaprazole:

| Parameter | Value (Example 1) researchgate.netresearchgate.net | Value (Example 2) ijpsnonline.com | Value (Example 3) sciencescholar.us |

| Stationary Phase | Shodex C18 (250x4.6 mm, 5µm) | C18 (250 mm × 4.6 mm × 5 µm) | Agilent C18 (250mm×4.6mm×5µm) |

| Mobile Phase | 0.1 M phosphate buffer (pH 7.6):Acetonitrile (50:50, v/v) | 0.5% glacial acetic acid in water (pH 5.5):methanol (45:55 v/v) | methanol: water (OPA 0.1% PH 3.2) (45:55) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.6 mL/min |

| Detection Wavelength | 306 nm | 286 nm | 219 nm |

| Retention Time (Ilaprazole) | 5.86 min | 3.0 min | 6.9667 min |

| Linearity Range | 2-16 µg/mL | 80-120 µg/ml | Not specified for Ilaprazole alone |

| Correlation Coefficient | 0.994 | 0.999 | Not specified |

| LOD | 0.01 µg/mL | Not specified | Not specified |

| LOQ | 0.1 µg/mL | Not specified | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Characterization

LC-MS techniques are employed for the isolation and characterization of degradation products of Ilaprazole. jocpr.comjocpr.comjocpr.com LC-MS allows for the separation of the parent drug from its degradants and provides mass spectral data to elucidate the structures of the degradation products. jocpr.comjocpr.com LC-MS/MS methods have also been developed for the quantitative determination of Ilaprazole and its metabolites. mdpi.comnih.gov These methods involve tuning the mass spectrometer to monitor specific mass transitions for Ilaprazole and its metabolites. nih.gov

UV-Spectrophotometric Approaches for Assay Development

UV-spectrophotometric methods have been developed and validated for the estimation of Ilaprazole in bulk and pharmaceutical dosage forms. indexcopernicus.comresearchgate.netresearchgate.netindexcopernicus.com These methods typically involve measuring the absorbance of Ilaprazole solutions at its maximum wavelength of absorption (λmax). Reported λmax values for Ilaprazole include 307 nm researchgate.netresearchgate.net and 306 nm indexcopernicus.com. UV-spectrophotometric methods are considered simple, rapid, precise, and accurate for the routine analysis of Ilaprazole. indexcopernicus.comresearchgate.netresearchgate.net Linearity has been observed over specific concentration ranges, such as 2-12 µg/ml researchgate.netresearchgate.net and 1-6 µg/ml indexcopernicus.com.

Forced Degradation Studies and Product Identification

Forced degradation studies are conducted to evaluate the stability of Ilaprazole under various stress conditions, providing insights into its degradation pathways and the identification of degradation products. sciencescholar.usresearchgate.netijpsnonline.comjocpr.comjocpr.comresearchgate.netresearchgate.netijpsnonline.com These studies are typically performed according to ICH guidelines. indexcopernicus.comjocpr.comjocpr.comresearchgate.netresearchgate.net

Profiles of Degradation Under Acidic, Alkaline, and Oxidative Conditions

Ilaprazole has been shown to degrade under acidic, alkaline, and oxidative conditions. jocpr.comjocpr.comresearchgate.net

Under acidic conditions (e.g., 0.1 N HCl), significant degradation of Ilaprazole has been observed. jocpr.comresearchgate.net For instance, one study reported 7.15% degradation within 1 hour and 27.28% degradation within 24 hours in 0.1 N HCl. jocpr.comresearchgate.net

Alkaline hydrolysis (e.g., 0.1 N NaOH) also leads to the degradation of Ilaprazole. jocpr.comresearchgate.net Degradation percentages of 6.58% within 1 hour and 23.28% within 24 hours in 0.1 N NaOH have been reported. jocpr.comresearchgate.net

Oxidative conditions, such as exposure to 3% H2O2, result in oxidative degradation of Ilaprazole. jocpr.comresearchgate.net One study indicated 5.12% degradation within 1 hour and 22.57% degradation within 24 hours under these conditions. jocpr.comresearchgate.net

Degradation products formed under these conditions have been characterized using LC-MS. jocpr.comjocpr.comresearchgate.net Specific degradation products identified include 2-((4-methoxy-3-methylpyridin-2-yl)methylthio)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole (from acidic and alkaline degradation), 2-((4-methoxy-3-methylpyridin-2-yl)methylsulfonyl)-1H-benzo[d]imidazole (from alkaline and oxidative degradation), and others from oxidative degradation. jocpr.com

Here is a table summarizing the degradation of Ilaprazole under different conditions over 24 hours from one study:

| Condition | Degradation Extent (24 hours) jocpr.comresearchgate.net |

| 0.1 N HCl | 27.28% |

| 0.1 N NaOH | 23.28% |

| 3% H2O2 | 22.57% |

Assessment of Thermal and Photolytic Stability

Studies have also assessed the thermal and photolytic stability of Ilaprazole. jocpr.comjocpr.comresearchgate.netresearchgate.netijpsnonline.com

Regarding thermal stability, Ilaprazole has been reported to be stable under thermal degradation conditions in some studies. jocpr.comjocpr.comresearchgate.net One study involved placing the drug in an oven at 70°C for up to 48 hours, with no significant degradation observed. jocpr.comresearchgate.net

For photolytic stability, Ilaprazole has also been reported as stable when exposed to UV light (254 nm) for a period, such as 7 days. researchgate.netjocpr.comjocpr.comresearchgate.netresearchgate.net Some research indicates that Ilaprazole remains stable under photolytic stress. researchgate.netresearchgate.net

However, some sources suggest that Ilaprazole can be unstable under almost all conditions, with exceptions noted for alkaline and photolytic conditions in one instance. researchgate.netresearchgate.net Another study performing forced degradation at 70°C under neutral conditions found no major degradation, suggesting insensitivity to light at this temperature. sciencescholar.us

Advanced Solid-State Characterization

Advanced solid-state characterization techniques are crucial for understanding the crystalline and amorphous forms of Ilaprazole sodium, as well as detecting the presence of solvates or hydrates. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize the solid state of pharmaceutical compounds like this compound. These methods provide insights into crystal structure, thermal behavior, and molecular mobility, all of which can influence a drug's stability and dissolution properties. Solid-state physical properties can significantly impact the selection of a pharmaceutical active ingredient and the choice of its form for a pharmaceutical composition, influencing factors such as flowability and storage stability. google.comgoogleapis.com

Dissolution Rate Determination Methodologies

Determining the dissolution rate of this compound is a critical aspect of its characterization, particularly considering its classification as a BCS class II drug, which often presents challenges related to low aqueous solubility. nih.gov Various methodologies are utilized to assess the rate at which this compound dissolves, which is a key factor influencing its absorption and bioavailability.

Standard dissolution testing apparatus, such as the USP dissolution testing apparatus II (paddle type), are commonly employed. nih.govbanglajol.info These tests are typically conducted in specific dissolution media designed to simulate physiological conditions or to evaluate the intrinsic dissolution properties of the substance. For this compound, phosphate buffer solutions with pH values ranging from 6.8 to 9.0 have been used as dissolution media. google.com The temperature of the dissolution medium is typically maintained at 37 ± 0.5 °C, and the paddle rotation speed is set at 100 rpm. nih.govbanglajol.info

Sampling is performed at predetermined time intervals, and the concentration of dissolved Ilaprazole is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV spectrophotometry. nih.govbanglajol.infogoogle.cominventi.in For instance, HPLC methods for Ilaprazole analysis utilize columns such as C18 and mobile phases consisting of mixtures of buffer solutions (e.g., phosphate buffer) and organic solvents like acetonitrile or methanol. nih.govgoogle.comresearchgate.net UV detection is typically performed at wavelengths around 237 nm, 240 nm, 306 nm, or 308 nm, depending on the specific method developed and validated. nih.govbanglajol.infoinventi.inresearchgate.net

Studies have compared the dissolution rates of different forms of Ilaprazole, including cocrystals. For example, an Ilaprazole/Xylitol cocrystal demonstrated improved dissolution rates compared to Ilaprazole alone at pH 10. The cocrystal reached 55% dissolution within 15 minutes and 100% within 45 minutes, while Ilaprazole was predicted to reach only 32% at 15 minutes and 100% after 60 minutes. researchgate.netnih.gov

The following table illustrates typical data that might be obtained from a comparative dissolution study:

| Time (minutes) | Percentage Dissolved (Ilaprazole) | Percentage Dissolved (Ilaprazole/Xylitol Cocrystal) |

| 5 | - | - |

| 10 | - | - |

| 15 | 32% (Predicted) researchgate.netnih.gov | 55% researchgate.netnih.gov |

| 20 | - | - |

| 30 | - | - |

| 45 | - | 100% researchgate.netnih.gov |

| 60 | 100% (Predicted) researchgate.netnih.gov | - |

Investigation of Cocrystal Formation and Intermolecular Interactions

The investigation of cocrystal formation involving Ilaprazole is driven by the need to improve its physicochemical properties, particularly its stability and dissolution rate. nih.govmdpi.com Cocrystals are crystalline solids that consist of the active pharmaceutical ingredient (API) and one or more coformers, bound together in a crystal lattice through non-covalent interactions, such as hydrogen bonding. mdpi.com

Differential Scanning Calorimetry (DSC) is often used as an initial screening tool to predict the potential for cocrystal formation. researchgate.netnih.govmdpi.comresearchgate.net Changes in thermal profiles of physical mixtures of Ilaprazole and potential coformers, compared to the individual components, can indicate the formation of a new solid phase. mdpi.com

Studies have explored the cocrystal formation of Ilaprazole with various coformers, including xylitol, meglumine, nicotinic acid, L-aspartic acid, and L-glutamic acid. researchgate.netnih.govmdpi.comresearchgate.net The formation of an Ilaprazole/Xylitol cocrystal in a 1:1 ratio has been confirmed through techniques like solid-state CP/MAS ¹³C NMR spectroscopy and solution-state NMR (¹H, ¹³C, and 2D). researchgate.netnih.govmdpi.comresearchgate.net

The intermolecular interactions within the cocrystal structure, such as hydrogen bonding, play a significant role in defining the new crystal lattice and influencing the physicochemical properties of the resulting solid form. researchgate.netnih.govmdpi.comresearchgate.net Solid-state NMR is a valuable tool for predicting these interactions and conformational changes within the solid material. nih.govresearchgate.net

Application of Solid-State Nuclear Magnetic Resonance (NMR) for Structural Analysis

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the structural analysis of solid forms of pharmaceutical compounds like this compound. google.comnih.govresearchgate.netgoogleapis.comgoogle.com It provides detailed information about the local environment of atoms within the crystal lattice, offering insights into molecular conformation, packing arrangements, and intermolecular interactions. nih.govresearchgate.net

Solid-state NMR, particularly CP/MAS ¹³C NMR, has been applied in the characterization of different solid-state forms of Ilaprazole, including racemic Ilaprazole and its cocrystals. google.comgoogleapis.comresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net By analyzing the chemical shifts and splitting patterns in the solid-state NMR spectra, researchers can confirm the formation of new solid phases, such as cocrystals, and predict intermolecular interactions like hydrogen bonding. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net

Solid-state NMR acts as a bridge between powder X-ray diffraction (PXRD) and single crystal X-ray diffraction (SXD) by providing information about the conformation of the solid and the intermolecular interactions within the material, especially when single crystals suitable for SXD analysis are not available. nih.govresearchgate.net

Characteristic solid-state ¹³C NMR peaks can be used to differentiate between different crystalline forms of Ilaprazole. For example, specific peak positions and intensities have been reported for different solid-state forms of racemic Ilaprazole. google.comgoogleapis.comgoogle.com

The application of solid-state NMR is essential for comprehensive solid-state characterization, contributing to the understanding of the structural basis for observed differences in dissolution rates and stability among different solid forms of this compound.

Emerging Research Avenues and Translational Perspectives Preclinical Focus

Discovery and Characterization of Additional Molecular Targets

While the primary target of ilaprazole (B1674436) sodium is the gastric H+/K+-ATPase, preclinical studies are investigating its potential interaction with other molecular targets. Research indicates that ilaprazole sodium is also a potent inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK) medchemexpress.com. This suggests potential applications beyond acid suppression, particularly in areas where TOPK plays a significant role, such as cell proliferation and survival. Further characterization of this interaction and the downstream effects of TOPK inhibition by this compound is an active area of preclinical investigation. Additionally, some benzimidazole (B57391) derivatives, the class to which ilaprazole belongs, have shown activity against targets like TMEM16A chloride channels google.comresearchgate.net. While not specifically shown for this compound, this highlights the potential for discovering novel targets within this compound class.

Rational Design and Synthesis of Next-Generation Ilaprazole Analogs

The rational design and synthesis of ilaprazole analogs aim to develop compounds with improved pharmacokinetic profiles, enhanced potency, or novel target specificity. Given that ilaprazole is predominantly metabolized by CYP3A and partly by CYP2C19, research into analogs might focus on modifying the molecule to alter its metabolic pathway, potentially reducing variability in patient response and minimizing drug-drug interactions researchgate.net. The core benzimidazole structure is a versatile scaffold for medicinal chemistry chemijournal.com. Future analogs could explore modifications to the pyridine (B92270) and pyrrole (B145914) substituents, or the sulfinyl group, to modulate properties such as lipophilicity (Table 1), stability, and target binding affinity. nih.govuj.edu.pl

Table 1: Selected Physicochemical Properties of Ilaprazole

| Property | Value | Source |

| pKa₂ (Benzimidazole) | 10.10 | nih.govuj.edu.pl |

| logP | 1.6 to 2.8 | nih.gov |

Note: pKa₂ refers to the dissociation of a proton from the benzimidazole ring.

Development of Advanced In Vitro and In Vivo Models for Disease Pathologies